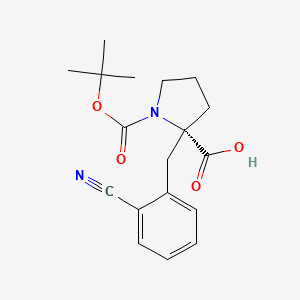

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Descripción

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217811-41-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₈H₂₂N₂O₄ and a molecular weight of 330.38 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a 2-cyanobenzyl substituent at the 2-position of the pyrrolidine ring. The compound is commonly used as a building block in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and functional versatility. Its storage requires airtight conditions at 2–8°C to prevent degradation .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the 2-cyanobenzyl moiety introduces steric bulk and electronic effects that influence reactivity and binding interactions in target molecules .

Propiedades

IUPAC Name |

(2S)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLXIDYUXFSJSJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428029 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217811-41-0 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction using a cyanobenzyl halide.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanobenzyl halide with nucleophiles in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyanobenzyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves several key steps:

-

Formation of the Pyrrolidine Ring :

- Synthesized through cyclization involving an appropriate amine and dihaloalkane.

-

Introduction of the Cyanobenzyl Group :

- Achieved via nucleophilic substitution using a cyanobenzyl halide.

-

Protection with tert-Butoxycarbonyl Group :

- Introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Chemical Reactivity

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can be reduced to primary or secondary amines using lithium aluminum hydride.

- Substitution Reactions : The cyanobenzyl group can participate in nucleophilic substitutions with amines or thiols.

Organic Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.

Biological Studies

Research has been conducted to explore its biological activity, particularly its interactions with enzymes and receptors. Its structural features allow it to modulate biological pathways, making it a candidate for drug development.

Medicinal Chemistry

Investigated for potential therapeutic uses, it may serve as a building block for pharmaceuticals targeting various diseases due to its unique reactivity profile.

Industrial Applications

Utilized in producing specialty chemicals and advanced materials, contributing to various sectors including agriculture and biotechnology.

Case Study 1: Synthesis of Antiviral Agents

Research demonstrated that derivatives of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid exhibited antiviral properties against specific viral strains. The compound's ability to interact with viral enzymes was crucial for its efficacy.

Case Study 2: Enzyme Inhibition Studies

Studies involving this compound have shown promising results as an enzyme inhibitor in metabolic pathways, indicating potential applications in treating metabolic disorders.

Mecanismo De Acción

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected pyrrolidine carboxylic acids. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic and Steric Effects: The 2-cyanobenzyl substituent in the target compound provides a strong electron-withdrawing effect, which stabilizes intermediates in nucleophilic substitution reactions. This contrasts with the 3-trifluoromethylbenzyl analog, where the CF₃ group enhances lipophilicity but may reduce solubility in polar solvents . The phenyl-substituted derivative (CAS 96314-29-3) lacks the steric hindrance of the 2-cyanobenzyl group, making it more suitable for reactions requiring lower steric demand .

Synthetic Utility :

- The Boc-protected derivatives (e.g., CAS 1217811-41-0 and 1158750-61-8) are critical for peptide coupling reactions due to their compatibility with standard deprotection conditions (e.g., TFA) .

- Compounds with methyl or phenyl groups (e.g., CAS 59433-50-0, 96314-29-3) are often used in early-stage medicinal chemistry due to their cost-effective synthesis .

Biological Relevance: The 2-cyanobenzyl and 3-trifluoromethylbenzyl analogs are favored in protease inhibitor design due to their ability to interact with hydrophobic enzyme pockets . Derivatives like CAS 96314-29-3 are less common in drug discovery but serve as intermediates in natural product synthesis .

Stability and Storage: All Boc-protected pyrrolidines require low-temperature storage (2–8°C) to prevent Boc-group cleavage. The 2-cyanobenzyl compound’s nitrile group may confer additional stability against hydrolysis compared to ester-containing analogs .

Actividad Biológica

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is a pyrrolidine carboxylic acid derivative notable for its complex structure, which includes a tert-butoxycarbonyl group and a cyanobenzyl moiety. This compound has garnered attention in both organic synthesis and pharmaceutical research due to its unique reactivity and potential biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 330.38 g/mol

- CAS Number : 1217811-41-0

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate amines and dihaloalkanes.

- Cyanobenzyl Group Introduction : Nucleophilic substitution using cyanobenzyl halides.

- Protection with tert-Butoxycarbonyl Group : Utilizing tert-butyl chloroformate in the presence of bases like triethylamine.

The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, potentially leading to various biological effects.

Table 1: Summary of Biological Activities

Case Studies

While comprehensive clinical data is sparse, preliminary studies indicate that derivatives of pyrrolidine carboxylic acids exhibit promising biological activities:

- Antiviral Research : A related compound in the pyrrolidine series was studied for its role as an intermediate in the synthesis of antiviral agents like Velpatasvir, highlighting the relevance of structural modifications in enhancing biological efficacy .

- Pharmacological Applications : The compound's structural analogs have been shown to interact with various biological pathways, suggesting potential therapeutic uses in treating diseases where enzyme modulation is beneficial .

Comparison with Similar Compounds

To better understand its unique properties, (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid can be compared with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | Fluorine substitution | Enhanced enzyme inhibition |

| (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid | Chlorine substitution | Antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.